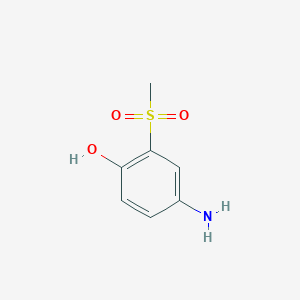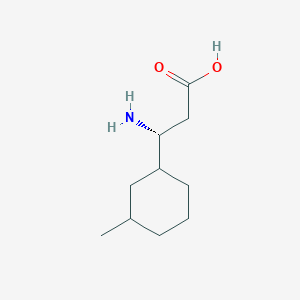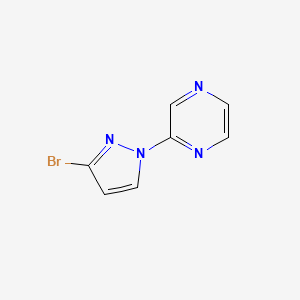![molecular formula C9H11N3S B13317250 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13317250.png)
1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as conductive polymers and photochromic materials
Mecanismo De Acción
The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinases or modulation of receptor activity .
Comparación Con Compuestos Similares
- 1-[(5-Methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine
- 1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazole-3-amine
- 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine
Uniqueness: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials .
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-7-4-8(6-13-7)5-12-3-2-9(10)11-12/h2-4,6H,5H2,1H3,(H2,10,11) |
Clave InChI |
LZXOFRUGEYJCIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)CN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)



![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)


![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)


